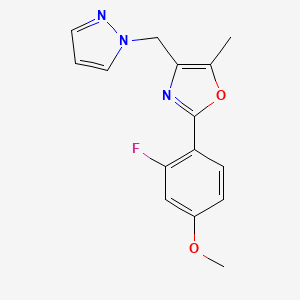
2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole, also known as FMP-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and apoptotic pathways. It has also been suggested that this compound may modulate the activity of certain neurotransmitter receptors in the brain, thereby exhibiting its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects on the body. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, thereby exhibiting its anti-inflammatory effects. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. In addition, this compound has been found to increase the levels of certain neurotransmitters in the brain, thereby exhibiting its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole in lab experiments is that it exhibits a high degree of selectivity towards its target enzymes and proteins, thereby reducing the risk of off-target effects. However, one of the main limitations of using this compound in lab experiments is that it has a relatively short half-life, which may make it difficult to maintain a consistent level of the compound in the body.
Zukünftige Richtungen
There are several potential future directions for the research on 2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole. One potential direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its anti-inflammatory and anti-tumor properties further and explore its potential applications in the treatment of various inflammatory and cancerous conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to develop more effective synthesis methods for the compound.
In conclusion, this compound is a novel compound that has shown promising results in various fields of scientific research. Its potential applications in the treatment of neurodegenerative diseases, inflammatory and cancerous conditions make it a compound of great interest for future research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole can be synthesized using a multi-step process that involves the reaction of 2-fluoro-4-methoxyphenylacetic acid with 1-(2-bromoethyl)-4-methyl-1H-pyrazole-3-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.
Eigenschaften
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(pyrazol-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-10-14(9-19-7-3-6-17-19)18-15(21-10)12-5-4-11(20-2)8-13(12)16/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPYGOBAYQRKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)F)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5433607.png)
![7-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5433614.png)
![methyl 4-{[1-(4-chlorophenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B5433631.png)
![ethyl 2-(3-methoxy-4-methylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433636.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433639.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5433641.png)
![2-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}tetrahydro-2H-pyran-2-carboxamide](/img/structure/B5433653.png)
![5-(2-methoxy-4-methylbenzoyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5433654.png)
![9-[4-methoxy-3-(methoxymethyl)benzyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5433656.png)
![N-cyclopropyl-2-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide](/img/structure/B5433659.png)
![3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine](/img/structure/B5433667.png)
![3-isopropyl-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5433682.png)
